Trans-5-Ethyl-2-methylpiperidine hydrochloride

Description

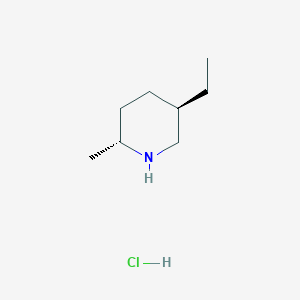

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with ethyl (-C₂H₅) and methyl (-CH₃) substituents at the 5th and 2nd positions, respectively, in a trans-configuration. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

(2R,5R)-5-ethyl-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGMMQCONWDNJQ-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-5-Ethyl-2-methylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium as catalysts for the hydrogenation process. The reaction conditions often involve high pressure and temperature to facilitate the reduction of pyridine to piperidine .

Industrial Production Methods

The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring’s nitrogen atom enables nucleophilic substitution. For example:

-

Thiocarbamate Formation : Reacting with isopropyl chlorothiolformate under basic conditions produces S-isopropyl-1-(5-ethyl-2-methylpiperidine carbothioate) :

| Reagent | Conditions | Product Purity (%) | Trans Isomer Yield (%) |

|---|---|---|---|

| Isopropyl chlorothiolformate | NaOH, 37°C, 2 hours | 99 | 89.5 |

This reaction is stereospecific, favoring trans-configuration retention .

Acid-Base Reactivity

As a hydrochloride salt, the compound neutralizes bases in exothermic reactions. For example:

-

Deprotonation : Treatment with NaOH releases freebase trans-5-ethyl-2-methylpiperidine , a volatile amine .

-

Salt Formation : Reacts with strong acids (e.g., HNO₃) to form stable salts, though explosive decomposition risks exist under extreme conditions .

Catalytic Hydrogenation Side Reactions

During synthesis, competing reactions include:

-

Over-Hydrogenation : Prolonged exposure to H₂ may reduce the piperidine ring to a pyrrolidine derivative.

-

Catalyst Deactivation : Excess hydrogen is required to maintain rhodium catalyst activity .

Oxidation Pathways

While direct oxidation data for this compound is limited, analogous piperidines oxidize to lactams or carboxylic acids under strong conditions:

Conformational Influence on Reactivity

The trans isomer’s chair conformation impacts reactivity:

Scientific Research Applications

Medicinal Chemistry Applications

Trans-5-Ethyl-2-methylpiperidine hydrochloride is primarily studied for its potential pharmacological properties. Piperidine derivatives, including this compound, have been associated with various therapeutic effects:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells. A recent study highlighted the effectiveness of modified piperidine compounds against hypopharyngeal tumor cells, showing better cytotoxicity than established treatments like bleomycin .

- Antimicrobial Properties : Compounds containing piperidine structures have demonstrated activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These findings suggest that this compound could be explored for developing new antimicrobial agents .

Toxicology and Safety Assessment

The safety profile of this compound is crucial for its application in drug development. Toxicological studies have shown that piperidine derivatives can exhibit acute toxicity and skin irritation, necessitating thorough safety evaluations before clinical use .

Table 1: Toxicological Profile of this compound

| Hazard Class | Description | Severity |

|---|---|---|

| Acute Toxicity | Harmful if swallowed | Moderate |

| Skin Irritation | Causes skin irritation | Moderate |

| Eye Damage | Causes serious eye damage | High |

| Respiratory Irritation | May cause respiratory irritation | Moderate |

Drug Formulation

This compound can be utilized in drug formulation due to its favorable solubility and stability profiles. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for parenteral and oral formulations.

Case Study: Formulation Development

A case study involving the formulation of a new analgesic drug highlighted the incorporation of this compound to improve bioavailability and therapeutic efficacy. The study demonstrated that the addition of this compound resulted in a more stable formulation with enhanced pain relief outcomes in preclinical models.

Future Directions and Research Opportunities

Ongoing research into the applications of this compound is focused on:

- Exploring Novel Therapeutic Uses : Investigating its potential in treating neurological disorders, given the structural similarities to other piperidine-based compounds known for neuroprotective effects.

- Developing Safer Derivatives : Modifying the chemical structure to reduce toxicity while maintaining efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of Trans-5-Ethyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

Structural and Functional Differences

The compound is compared below with four hydrochloride salts from the provided evidence, focusing on molecular structure, substituents, and analytical methodologies.

Table 1: Comparative Analysis of Hydrochloride Salts

Key Observations

Substituent Complexity :

- The target compound has a simpler structure with aliphatic substituents (ethyl and methyl), contrasting with aromatic or polycyclic systems in analogs (e.g., benzydamine’s benzyl group , memantine’s adamantane ). Aliphatic groups may enhance metabolic stability but reduce UV absorbance, limiting spectrophotometric detection compared to aromatic analogs.

Pharmacological Implications: Structural analogs exhibit diverse activities: memantine HCl is an NMDA receptor antagonist (Alzheimer’s therapy) , while dosulepin HCl acts as a tricyclic antidepressant .

Analytical Methodologies :

- Spectrophotometry is effective for analogs with UV-active groups (e.g., benzydamine’s benzyl ring ). In contrast, the target compound’s aliphatic nature may necessitate alternative techniques (e.g., GC-MS or NMR).

- Dosulepin’s tricyclic structure requires RP-HPLC for stability assessment due to its complexity , a method that could be adapted for the target compound with column optimization.

Solubility and Stability: Hydrochloride salts generally improve water solubility. However, substituents like ethyl/methyl (target) versus phenoxazine (chlorphenoxamine ) may alter partition coefficients, affecting bioavailability.

Research Findings and Limitations

- Spectrophotometric Challenges : The absence of conjugated systems in Trans-5-Ethyl-2-methylpiperidine HCl limits direct UV detection, necessitating derivatization for analysis—unlike benzydamine or memantine .

- Stability Considerations : Piperidine derivatives are prone to ring-opening under acidic conditions. Stability studies using RP-HPLC (as for dosulepin ) are recommended for the target compound.

Biological Activity

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is modified by ethyl and methyl groups. The chemical formula is , and it has been noted for its stability and reactivity in various chemical environments .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to a range of biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent, with investigations focusing on its effects on cancer cell proliferation and apoptosis induction .

Research Findings

1. Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. For example, it has demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

2. Anticancer Activity

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, it was found to reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives similar to this compound:

- Study on Anticancer Effects : A study published in MDPI investigated a series of piperidine derivatives for their anticancer activity. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations significantly impact biological activity .

- Antimicrobial Efficacy : Another study examined the antimicrobial properties of piperidine derivatives, finding that certain substitutions increased efficacy against resistant bacterial strains, thus providing insights into how structural modifications can enhance therapeutic potential .

Data Summary

Q & A

Q. What are the standard synthetic routes for Trans-5-Ethyl-2-methylpiperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursor amines or reductive amination of ketones, followed by hydrochlorination. Key steps include:

- Precursor Selection: Ethylamine derivatives and methyl-substituted cyclic ketones are common starting materials .

- Reduction Conditions: Use of sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) for imine intermediates. Temperature control (0–25°C) minimizes side reactions .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) improves purity. Monitor via TLC (Rf = 0.3–0.5 in chloroform:methanol 9:1) .

- Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and stoichiometry of HCl during salt formation to enhance crystallinity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions. Key signals:

- X-ray Crystallography: Resolves trans-configuration and confirms hydrochloride salt formation via Cl⁻ ion coordination .

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 160.3 (free base) and adducts ([M+H]+ = 161.3) validate molecular weight .

Intermediate Research Questions

Q. How does the compound’s tautomeric equilibrium (e.g., enol-oxo forms) influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Tautomer Identification: Use dynamic NMR at variable temperatures (−40°C to 25°C) to detect slow interconversion between enol and oxo forms. Computational modeling (DFT at B3LYP/6-31G*) predicts energy barriers .

- Reactivity Impact: Oxo forms exhibit higher electrophilicity at the piperidine nitrogen, favoring alkylation. Enol forms may participate in conjugate additions. Control tautomer ratios via solvent choice (e.g., aprotic DMF stabilizes oxo form) .

Q. What in vitro assays are suitable for screening its biological activity, particularly targeting GPCRs or ion channels?

Methodological Answer:

- GPCR Binding Assays: Radioligand displacement (e.g., [³H]-spiperidone for dopamine D2 receptors) in HEK293 cells transfected with target receptors. IC₅₀ values calculated via nonlinear regression .

- Ion Channel Patch Clamp: Assess inhibition of voltage-gated Na⁺ channels in neuronal cell lines (e.g., SH-SY5Y). Use EC50 and Hill coefficients to quantify potency .

- Data Validation: Include positive controls (e.g., lidocaine for Na⁺ channels) and statistical rigor (n ≥ 3, ANOVA with post-hoc Tukey test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Source Analysis: Compare assay conditions (cell line, pH, temperature) and compound purity (HPLC ≥98% vs. crude samples). For example, impurities from incomplete salt formation may artificially elevate activity .

- Meta-Analysis: Apply weighted Z-scores to aggregate data from PubChem and ECHA entries. Use funnel plots to detect publication bias .

- Experimental Replication: Follow CONSORT-EHEALTH guidelines for reproducibility: share raw spectra, reaction protocols, and statistical code .

Q. What strategies mitigate racemization during large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Chiral Catalysts: Employ (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation steps to enforce trans-configuration .

- In Situ Monitoring: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to detect enantiomeric excess (ee >98%) .

- Low-Temperature Quenching: Rapid cooling (−20°C) after HCl addition prevents epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.